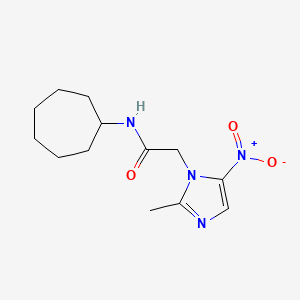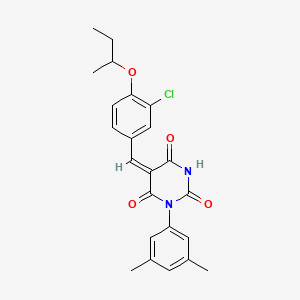
2-(4-ethylphenyl)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-ethylphenyl)-N-methylacetamide is an organic compound that belongs to the class of amides. This compound has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and industry.
Aplicaciones Científicas De Investigación
2-(4-ethylphenyl)-N-methylacetamide has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain medications. Additionally, this compound has been investigated for its potential use in the treatment of cancer due to its ability to inhibit the growth of cancer cells.
In agriculture, this compound has been studied for its potential as a herbicide due to its ability to inhibit the growth of various weeds. Furthermore, this compound has been investigated for its potential use in the production of polymers and plastics due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(4-ethylphenyl)-N-methylacetamide is not fully understood. However, studies have shown that this compound works by inhibiting the activity of specific enzymes and proteins in the body, leading to its anti-inflammatory and analgesic effects. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in the body. In animal studies, this compound has been shown to reduce inflammation and pain, making it a potential candidate for the development of new pain medications. Additionally, this compound has been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer treatments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(4-ethylphenyl)-N-methylacetamide in lab experiments is its high purity and good yield. Additionally, this compound has been extensively studied, making it a well-understood chemical. However, one limitation of using this compound in lab experiments is its potential toxicity, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 2-(4-ethylphenyl)-N-methylacetamide. In medicine, this compound could be further investigated for its potential use in the treatment of pain and cancer. Additionally, this compound could be studied for its potential use in the treatment of other inflammatory diseases such as arthritis.
In agriculture, this compound could be further investigated for its potential use as a herbicide. Furthermore, this compound could be studied for its potential use in the production of new polymers and plastics.
Conclusion
In conclusion, this compound is an organic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been extensively studied for its potential use in medicine, agriculture, and industry. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Métodos De Síntesis
The synthesis of 2-(4-ethylphenyl)-N-methylacetamide can be achieved through various methods. One of the most common methods is the reaction between 4-ethylbenzoyl chloride and N-methylacetamide in the presence of a base such as triethylamine. This method yields a high purity product with good yield.
Propiedades
IUPAC Name |
2-(4-ethylphenyl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-3-9-4-6-10(7-5-9)8-11(13)12-2/h4-7H,3,8H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQKRBFXWKUFLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-hydroxy-5-nitrophenyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B5321723.png)
![2-methyl-N-{1-[4-(3-methyl-1-piperidinyl)phenyl]ethyl}propanamide](/img/structure/B5321731.png)
![8-[4-(2-furoyl)-1-piperazinyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5321739.png)
![1-{[benzyl(methyl)amino]methyl}-2-naphthol](/img/structure/B5321748.png)
![methyl 5-[4-(dimethylamino)phenyl]-2-[(1-ethyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5321759.png)

![5-(2-butoxybenzylidene)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5321771.png)

![ethyl 4-{[1-[3-(diethylamino)propyl]-4-hydroxy-5-oxo-2-(2-thienyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5321780.png)
![N-[2-(mesityloxy)ethyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5321781.png)
![(2S)-1-(3-biphenyl-4-yl-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-1-oxopentan-2-amine](/img/structure/B5321795.png)
![1-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperidin-3-ol](/img/structure/B5321811.png)
![N-{2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}methionine](/img/structure/B5321818.png)